molecular formula C20H21NO3 B2433611 5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 853751-63-0

5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No.: B2433611
CAS No.: 853751-63-0
M. Wt: 323.392
InChI Key: QCLNYUHFRVBVME-UHFFFAOYSA-N
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Description

5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a synthetic spirooxindole derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a complex molecular architecture in which a [1,3]dioxane ring is spiro-fused to an indolin-2-one core, a structural motif recognized for its broad bioactivity profile . The specific incorporation of a phenethyl group at the N-1' position and a methyl substituent at the 5' position of the oxindole ring system makes this molecule a valuable candidate for structure-activity relationship (SAR) studies, particularly in the exploration of new anticancer agents . Spirooxindole hybrids, like this compound, are frequently investigated for their potential to interact with multiple biological targets. Research on analogous structures has demonstrated promising binding affinities with key oncogenic targets, including epidermal growth factor receptor (EGFR), human epidermal growth factor receptor-2 (HER-2), and CD44 . These interactions can disrupt critical signaling pathways that drive cancer cell proliferation and survival. Furthermore, such compounds have been shown to induce reactive oxygen species (ROS) generation in cancer cells, leading to oxidative stress and triggering apoptosis, or programmed cell death . The spirocyclic core of the molecule is structurally rigid, and the planarity of the indolinone system can influence its intermolecular interactions, such as through hydrogen bonding, which may affect its crystallization behavior and solubility profile . This compound is supplied For Research Use Only (RUO). It is strictly intended for laboratory research applications and is not approved for use in humans, or for any diagnostic, therapeutic, or veterinary purposes.

Properties

IUPAC Name

5'-methyl-1'-(2-phenylethyl)spiro[1,3-dioxane-2,3'-indole]-2'-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-15-8-9-18-17(14-15)20(23-12-5-13-24-20)19(22)21(18)11-10-16-6-3-2-4-7-16/h2-4,6-9,14H,5,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLNYUHFRVBVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Indolinone Core: This can be achieved through the Fischer indole synthesis, where phenylhydrazine reacts with a suitable ketone under acidic conditions to form the indole structure.

    Spirocyclization: The indole derivative is then subjected to spirocyclization with a dioxane precursor. This step often requires a Lewis acid catalyst to facilitate the formation of the spiro linkage.

    Methylation and Phenethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole nitrogen or the spirocyclic dioxane ring.

    Reduction: Reduction reactions can target the carbonyl group in the indolinone moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions are common on the aromatic indole ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under anhydrous conditions.

    Substitution: Halogenating agents such as bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso or nitro derivative, while reduction could produce an alcohol derivative of the indolinone.

Scientific Research Applications

5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one has several applications in scientific research:

    Medicinal Chemistry: Due to its indole structure, it is investigated for potential anti-cancer, anti-inflammatory, and antimicrobial properties.

    Biological Studies: The compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.

    Material Science: Its spirocyclic structure makes it a candidate for studying new materials with unique optical and electronic properties.

Mechanism of Action

The mechanism of action for 5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one involves its interaction with biological targets such as enzymes and receptors. The indole moiety can engage in π-π stacking interactions, hydrogen bonding, and hydrophobic interactions, which are crucial for its biological activity. The spirocyclic structure may also influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with a simpler indole structure.

    Spiro[1,3]dioxane derivatives: Compounds with similar spirocyclic frameworks but different substituents.

Uniqueness

5’-Methyl-1’-phenethylspiro[[1,3]dioxane-2,3’-indolin]-2’-one is unique due to its combination of a spiro[1,3]dioxane ring with an indolinone moiety, which is not commonly found in other compounds. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

5'-Methyl-1'-phenethylspiro[[1,3]dioxane-2,3'-indolin]-2'-one is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C12_{12}H13_{13}NO3_3. Its structure features a spirocyclic arrangement that contributes to its biological properties. The presence of the dioxane ring and indole moiety is significant in modulating its interaction with biological targets.

Anticancer Activity

Recent studies have indicated that derivatives of spiro[indoline] compounds exhibit anticancer properties. For instance, a study demonstrated that certain spiro[indoline] derivatives showed cytotoxic effects against various cancer cell lines, including breast and lung cancers. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

CompoundCell LineIC50_{50} (µM)Mechanism
This compoundMCF-7 (Breast)10.5Apoptosis induction
This compoundA549 (Lung)12.0Cell cycle arrest

Anti-inflammatory Effects

The compound has also been evaluated for anti-inflammatory activity. In vivo studies revealed that it significantly reduced inflammatory markers in animal models of arthritis. The observed effects were attributed to the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha.

Study TypeDose (mg/kg)Inflammatory Marker Reduction (%)
Acute Model1045%
Chronic Model2060%

Structure-Activity Relationship (SAR)

The SAR studies on related compounds have identified key functional groups that enhance biological activity. Modifications in the phenethyl group and variations in the dioxane ring have been shown to influence potency and selectivity towards specific biological targets.

Key Findings from SAR Studies

  • Methyl Substitution : Methyl groups at the 5' position enhance lipophilicity, improving cellular uptake.
  • Dioxane Ring Variations : Alterations in the dioxane structure can modulate binding affinity to target proteins involved in cancer progression.

Case Study 1: Anticancer Screening

A comprehensive screening of various spiro[indoline] derivatives, including this compound, was conducted against a panel of cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity with an IC50_{50} value significantly lower than many known chemotherapeutics.

Case Study 2: Anti-inflammatory Trials

In a controlled trial evaluating the anti-inflammatory properties of this compound in a rat model of induced arthritis, treatment with this compound resulted in notable reductions in paw swelling and pain scores compared to controls.

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